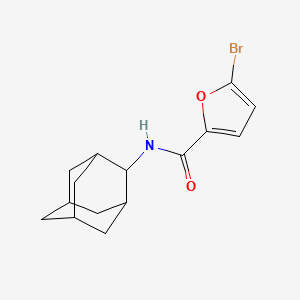![molecular formula C13H15N3O B5704675 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of specific enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of fungi and cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. The compound has also been shown to have antioxidant properties and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole in lab experiments include its potential therapeutic applications, its well-established synthesis method, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility, which can make it difficult to work with, and its relatively high cost.
Zukünftige Richtungen
There are many potential future directions for research on 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole. Some possible areas of focus include further studies on the compound's mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of various diseases. Additionally, research on the compound's pharmacokinetics and pharmacodynamics could help to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and cyclization with hydrazine hydrate. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-11-4-5-13(8-12(11)3-1)17-7-6-16-10-14-9-15-16/h4-5,8-10H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVXYSMCUHLMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)

![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)

![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)

![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)

